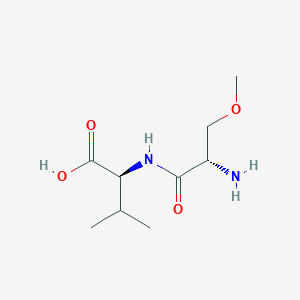

O-Methyl-L-seryl-L-valine

Description

The Significance of Dipeptides as Fundamental Biological Units

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. numberanalytics.com Despite their relatively simple structure, they are fundamental units in numerous biological processes. numberanalytics.com Historically, the study of dipeptides, pioneered by chemists like Emil Fischer, was instrumental in understanding the structure of proteins. numberanalytics.com

Dipeptides serve as the basic building blocks for larger proteins and can also exhibit their own distinct biological activities. numberanalytics.comnumberanalytics.com They are involved in a wide array of physiological functions, including neurotransmission, cell signaling, and antioxidant activities. numberanalytics.com For instance, certain dipeptides can act as neurotransmitters or neuromodulators, while others possess antioxidant properties. numberanalytics.com The diversity of dipeptides is vast; the 20 common proteinogenic amino acids can combine to form 400 different dipeptides. bachem.com This diversity is further expanded by modifications such as N-terminal acetylation and C-terminal amidation. bachem.com

The uptake and transport of dipeptides are mediated by specific transporter proteins, such as PepT1 and PepT2, highlighting their importance in nutrition and metabolism. bachem.com Their simple structure, low molecular weight, and potential for oral administration make them attractive candidates in drug development and for structure-activity relationship studies. bachem.comresearchgate.net

Distinctive Characteristics of O-Methylated Amino Acids and Peptides

The modification of amino acids, such as through O-methylation, introduces significant changes to the properties of peptides. O-methylation refers to the addition of a methyl group to an oxygen atom, in this case, on the side chain of an amino acid like serine. nih.gov This chemical modification can alter a peptide's conformation, stability, and biological activity.

Methylation, in general, can enhance the metabolic stability of peptides. beilstein-journals.org For example, N-methylation, the addition of a methyl group to a nitrogen atom, is known to increase a peptide's resistance to enzymatic degradation, thereby prolonging its half-life in the body. peptide.com This increased stability is a desirable trait in the development of peptide-based therapeutics. peptide.com Furthermore, methylation can influence a peptide's hydrophobicity and ability to cross biological membranes. biosynth.com

Specifically, O-methylation of amino acid residues like glutamic acid and aspartic acid has been observed during sample preparation for proteomic research, indicating that this modification can occur under certain laboratory conditions. nih.gov The study of such modifications is crucial to avoid misinterpretation of experimental results and to understand the potential for creating novel peptide structures with tailored properties. nih.gov The introduction of a methyl group can also have a significant impact on the peptide's three-dimensional structure, which is critical for its interaction with biological targets. nih.gov

Contextualizing O-Methyl-L-seryl-L-valine within Modified Peptide Research

This compound is a dipeptide composed of O-methylated L-serine and L-valine. The presence of the O-methyl group on the serine residue places this dipeptide squarely within the field of modified peptide research. This area of study focuses on creating peptides with enhanced properties, such as increased stability, improved bioavailability, and novel biological activities. biosynth.com

Research into modified peptides is driven by the desire to overcome some of the limitations of natural peptides as therapeutic agents, such as their rapid degradation by enzymes. peptide.com By introducing modifications like methylation, scientists can design peptides with improved pharmacokinetic profiles. peptide.com

The synthesis of such modified peptides can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. numberanalytics.comrsc.org These techniques allow for the precise incorporation of modified amino acids, like O-methyl-L-serine, into a peptide chain. The study of this compound contributes to the growing body of knowledge on how specific modifications influence peptide structure and function, paving the way for the development of new peptide-based drugs and research tools.

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methoxypropanoyl]amino]-3-methylbutanoic acid |

| Molecular Formula | C9H18N2O4 |

| Component Amino Acids | O-Methyl-L-serine, L-valine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

161988-71-2 |

|---|---|

Molecular Formula |

C9H18N2O4 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methoxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C9H18N2O4/c1-5(2)7(9(13)14)11-8(12)6(10)4-15-3/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |

InChI Key |

PXKQEAABXDTJOI-BQBZGAKWSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](COC)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(COC)N |

Origin of Product |

United States |

Synthetic Methodologies for O Methyl L Seryl L Valine

Chemical Synthesis Approaches for Dipeptides

The formation of a peptide bond between two amino acids, in this case, O-Methyl-L-serine and L-valine, can be achieved through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the use of protecting groups to prevent unwanted side reactions and to ensure the correct sequence of the resulting dipeptide.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) involves the coupling of amino acids in a suitable solvent. This classical approach allows for the purification of intermediates at each step, which can lead to a highly pure final product. The general strategy for synthesizing O-Methyl-L-seryl-L-valine in solution would involve the coupling of an N-terminally protected O-Methyl-L-serine with a C-terminally protected L-valine.

The key steps in solution-phase synthesis are:

Protection: The amino group of O-Methyl-L-serine and the carboxyl group of L-valine are protected.

Activation: The carboxyl group of the N-protected O-Methyl-L-serine is activated using a coupling reagent to facilitate the formation of the peptide bond.

Coupling: The activated O-Methyl-L-serine is reacted with the C-protected L-valine to form the protected dipeptide.

Deprotection: The protecting groups are removed from the dipeptide to yield the final product, this compound.

Microwave-assisted methods have been shown to accelerate solution-phase dipeptide synthesis, often leading to high yields in shorter reaction times. mdpi.com For instance, using a condensing agent like titanium tetrachloride in pyridine (B92270) under microwave irradiation can efficiently produce dipeptides. mdpi.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the method of choice for the routine synthesis of peptides. peptide.com In SPPS, the C-terminal amino acid (L-valine) is first attached to an insoluble polymer support (resin). The peptide chain is then assembled in a stepwise manner by adding the subsequent amino acid (O-Methyl-L-serine).

The SPPS cycle for this compound would typically involve:

Resin Loading: An N-protected L-valine is attached to a solid support.

Deprotection: The N-protecting group of the resin-bound valine is removed.

Coupling: An N-protected O-Methyl-L-serine is activated and coupled to the deprotected valine on the resin.

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed simultaneously.

A significant advantage of SPPS is the ability to remove excess reagents and by-products by simple filtration and washing of the resin, which simplifies the purification process. uci.edu

Strategies for O-Methylation of L-Serine Residues during Peptide Formation

The introduction of the methyl group onto the hydroxyl function of the L-serine side chain is a critical step. This can be achieved either by starting with a pre-methylated serine derivative or by performing the methylation on a serine-containing peptide. For the synthesis of this compound, using a commercially available N-protected-O-methyl-L-serine derivative is the most straightforward approach. chemimpex.comiris-biotech.de

Alternatively, O-methylation can be performed on the serine residue. For instance, in the biosynthesis of kutznerides, a methyltransferase enzyme is responsible for the O-methylation of a serine residue after it has been attached to a thiolation domain. nih.gov In chemical synthesis, direct methylation of a protected serine can be challenging and may require specific conditions to avoid side reactions.

Protecting Group Orthogonalities for O-Methyl-L-serine and L-valine Constituents

The success of peptide synthesis heavily relies on the concept of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others. peptide.comiris-biotech.de For the synthesis of this compound, the protecting groups for the amino and carboxyl termini must be chosen carefully.

The most commonly used temporary protecting groups for the α-amino group are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups. creative-peptides.comresearchgate.net

Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.decreative-peptides.com It is stable under acidic conditions, making it orthogonal to acid-labile side-chain protecting groups and resin linkers. iris-biotech.de

Boc (tert-Butoxycarbonyl): This group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.com The Boc/benzyl (B1604629) (Bzl) protection scheme is not strictly orthogonal as both groups are removed by acid, albeit with different acid strengths. iris-biotech.de

| Protecting Group | Abbreviation | Deprotection Condition | Key Advantage |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Mild deprotection, orthogonal to acid-labile groups. iris-biotech.decreative-peptides.com |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to basic conditions. creative-peptides.com |

In solution-phase synthesis, the carboxyl group of the C-terminal amino acid (L-valine) is typically protected as an ester, such as a methyl or benzyl ester. sci-hub.se This prevents it from reacting with the activated N-terminal amino acid.

Methyl Esters: L-valine methyl ester is a common starting material for solution-phase synthesis. sci-hub.sersc.org The methyl ester can be prepared by reacting L-valine with methanol (B129727) in the presence of an acid catalyst. rsc.org

Side-Chain Hydroxyl Protection and Subsequent Methylation (e.g., O-Benzyl protecting groups for serine)

The synthesis of peptides containing modified residues like O-methyl-L-serine necessitates a robust protecting group strategy to prevent unwanted side reactions at reactive functional groups. The hydroxyl group of the serine side chain is a primary site for such reactions. A common and effective strategy involves the use of a benzyl group for protection.

The process typically begins with the protection of the α-amino group of L-serine, often with a tert-Butoxycarbonyl (Boc) group, followed by the protection of the side-chain hydroxyl group as a benzyl ether, yielding N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH). peptide.compeptide.com This protected derivative is a stable, commercially available building block for peptide synthesis. peptide.com

The key step for creating the desired O-methyl-serine residue involves the methylation of the hydroxyl group. This is typically performed after the protection of the α-amino group (e.g., with Fmoc or Boc) to prevent N-methylation. The direct O-methylation of the N-protected serine can be achieved using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like silver(I) oxide (Ag₂O) or sodium hydride (NaH). The base deprotonates the hydroxyl group, forming an alkoxide that then reacts with the methylating agent in a Williamson ether synthesis.

Once the N-protected-O-methyl-L-serine building block is synthesized, the benzyl protecting group on the hydroxyl is no longer relevant to this specific target molecule. However, the principle of using benzyl protection is crucial in multi-step syntheses where the hydroxyl group must be masked during intermediate reactions and is later deprotected (e.g., by hydrogenolysis) before a subsequent modification like methylation. peptide.com Research has shown that methylation of the serine hydroxyl group can be beneficial in preventing peptide bond cleavage adjacent to the serine residue, a common side reaction under basic conditions. nih.gov

Peptide Coupling Reagents and Reaction Conditions Optimization

The formation of the peptide bond between O-methyl-L-serine and the sterically hindered amino acid L-valine is a challenging step that requires highly efficient coupling reagents. researchgate.net The selection of the appropriate reagent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound.

Modern peptide synthesis relies on a variety of in situ activating reagents, which convert the carboxylic acid of the N-protected O-methyl-L-serine into a highly reactive species that is readily attacked by the amino group of L-valine. These reagents are typically categorized as phosphonium (B103445) or aminium (uronium) salts. sigmaaldrich.com

Key Classes of Coupling Reagents:

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids. researchgate.netsigmaaldrich.com

Aminium/Uronium Salts: This class includes some of the most popular reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.com HATU and its congeners, which form highly reactive OAt esters, are often considered superior for difficult couplings. sigmaaldrich.com

Oxyma-based Reagents: More recent developments include reagents like COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate), which incorporates the OxymaPure leaving group. sigmaaldrich.combachem.com These reagents offer high reactivity comparable to HATU while avoiding the potentially explosive byproducts associated with HOBt and HOAt. bachem.com

Optimization of the reaction conditions involves several factors:

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used. jpt.com

Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to facilitate the reaction. highfine.com

Temperature and Time: Most couplings are performed at room temperature, but hindered sequences may require longer reaction times or mild heating to drive the reaction to completion. jpt.com

| Reagent | Class | Key Features | Reference |

|---|---|---|---|

| HBTU / TBTU | Aminium/Uronium | Popular for routine synthesis; byproducts are soluble and easily removed. | sigmaaldrich.combachem.com |

| HATU / HCTU | Aminium/Uronium | Highly reactive, forming OAt or O-6-ClBt esters; effective for hindered couplings. | sigmaaldrich.com |

| PyBOP / PyAOP | Phosphonium | Excellent for difficult couplings; does not cause guanidinylation side reactions. | sigmaaldrich.com |

| COMU | Oxyma-based Aminium | High reactivity comparable to HATU with improved safety profile; good solubility. | sigmaaldrich.combachem.com |

| TFFH | Formamidinium | Generates highly reactive amino acid fluorides in situ, well-suited for sterically hindered residues. | bachem.com |

Chiral Purity and Racemization Control in this compound Synthesis

A primary challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbons of the amino acids. The activation of the carboxylic acid group, a prerequisite for peptide bond formation, increases the acidity of the α-proton, making the amino acid susceptible to racemization, particularly through the formation of a 5(4H)-oxazolone intermediate. highfine.com

Several strategies are employed to suppress racemization during the coupling of O-methyl-L-serine to L-valine:

Choice of Coupling Reagent and Additive: The rate of coupling versus the rate of racemization is a key factor. Fast-acting coupling reagents are generally preferred. The addition of acidic additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a standard practice, especially when using carbodiimide (B86325) reagents. highfine.comacs.org These additives form active esters that are reactive enough for aminolysis but are less prone to racemization than other activated intermediates. highfine.com Reagents that incorporate these additives into their structure, such as HATU (containing an HOAt moiety) or COMU (containing an Oxyma moiety), are highly effective at minimizing racemization. sigmaaldrich.comacs.org

Use of Hindered Bases: The choice of base is critical. Less sterically hindered bases like triethylamine (B128534) (TEA) can promote racemization. Therefore, bulkier bases such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred as they are less likely to abstract the α-proton. highfine.com

Reaction Conditions: Lower temperatures can help to reduce the rate of racemization. The reaction protocol itself, such as pre-activating the carboxylic acid for a short period before adding the amine component, can also be optimized to favor the desired coupling reaction over racemization. peptide.com

Urethane-Protected Amino Acids: The use of N-alkoxycarbonyl (urethane-type) protecting groups like Boc and Fmoc is inherently advantageous. The electron-donating nature of the urethane (B1682113) oxygen atom disfavors the formation of the problematic oxazolone (B7731731) intermediate, significantly reducing the risk of racemization for the activated amino acid residue.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic methods for peptide synthesis offer significant advantages over chemical routes, including high stereospecificity (eliminating racemization), mild reaction conditions, and reduced need for side-chain protection. nih.gov The synthesis of this compound can potentially be achieved using enzymes that catalyze peptide bond formation and can accommodate modified amino acid substrates like O-methyl-L-serine.

Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific, non-aqueous, or kinetically controlled conditions to form them. nih.gov

Engineered Proteases: Enzymes like thermolysin, chymotrypsin, and carboxypeptidase Y have been used for dipeptide synthesis. nih.govresearchgate.net Through site-directed mutagenesis, proteases can be engineered to enhance their synthetic activity and reduce their hydrolytic (product-degrading) activity. qyaobio.com For example, an engineered biocatalyst named aminolysin-A, derived from an aminopeptidase, has been shown to recognize various C-terminally modified amino acids as acyl donors to form dipeptides. rsc.org

Substrate Specificity: The key challenge is the enzyme's ability to accept O-methyl-L-serine as a substrate. Many enzymes exhibit broad substrate specificity. Studies have shown that enzymes can catalyze reactions with various modified amino acids, including N-methylated amino acids and other non-proteinogenic types, suggesting that the O-methyl group on serine would be tolerated by certain catalytic pockets. rsc.orgnih.gov For instance, the enzyme DltA has been found to synthesize dipeptides from l-cysteine (B1669680) and a range of D-amino acids, including D-serine and D-valine, demonstrating its flexibility. nih.gov

Chemo-enzymatic hybrid strategies combine the strengths of both chemical synthesis and biocatalysis to create more efficient and practical routes to complex molecules like this compound. ambiopharm.comneulandlabs.com This approach allows for the chemical synthesis of components that are not easily made biologically, while leveraging the precision and efficiency of enzymes for critical steps.

A logical hybrid strategy for this dipeptide would involve:

Chemical Synthesis of the Modified Precursor: The N-protected O-methyl-L-serine building block would be synthesized chemically as described in section 2.1.4.3. This step is well-suited for chemical methods, which can easily introduce the methyl ether functionality.

Enzymatic Coupling: The chemically synthesized, activated O-methyl-L-serine derivative would then be coupled to L-valine (or an L-valine ester/amide) using an enzyme such as a ligase or a protease (e.g., papain, thermolysin). researchgate.netqyaobio.com This enzymatic step completely avoids the risk of racemization at the serine residue during coupling, a major advantage over a fully chemical approach. nih.gov

This hybrid approach capitalizes on the flexibility of chemical synthesis for creating the unnatural amino acid and the unparalleled stereoselectivity of biocatalysis for the crucial peptide bond-forming step. neulandlabs.com Other hybrid strategies could involve the enzymatic production of peptide fragments which are then chemically ligated. ambiopharm.com

The large-scale and sustainable production of this compound relies on the efficient supply of its constituent amino acid precursors, L-serine and L-valine. Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has enabled the high-yield production of these amino acids from simple carbon sources like glucose. researchgate.netnih.govresearchgate.net

L-Serine Production: Metabolic engineering of E. coli for L-serine overproduction typically involves a multi-pronged approach: nih.govoup.com

Overexpression of Biosynthetic Genes: Increasing the expression of the native L-serine pathway genes: serA (encoding a feedback-resistant version), serB, and serC. researchgate.netnih.gov

Blocking Degradation Pathways: Deleting genes responsible for L-serine degradation, such as the L-serine deaminases (sdaA, sdaB, tdcG) and serine hydroxymethyltransferase (glyA). nih.gov

Optimizing Transport: Engineering transporter proteins to enhance the export of L-serine out of the cell and prevent its re-uptake. researchgate.net

| Organism | Key Engineering Strategies | Titer (g/L) | Yield (g/g glucose) | Reference |

|---|---|---|---|---|

| E. coli | Overexpression of serA(fr), serC, serB; deletion of sdaA; mutation of glyA; transporter engineering. | 35.0 | 0.42 | researchgate.net |

| E. coli | Deletion of sdaA, sdaB, tdcG, glyA; overexpression of serA(fr), serB, serC; evolution for serine tolerance; overexpression of eamA transporter. | 11.7 | 0.43 | nih.gov |

| E. coli | Deletion of sdaA, iclR, arcA, aceB; overexpression of serA(fr), serB, serC. | 8.34 | N/A | nih.gov |

| E. coli | Reduced L-serine degradation (Ptrp regulation); enhanced synthesis and transport. | 22.31 | N/A | cnif.cn |

L-Valine Production: High-level production of L-valine has been successfully engineered in both C. glutamicum and E. coli. pnas.orgresearchgate.net Common strategies include:

Enhancing Precursor Supply: Channeling carbon flux from central metabolism (glycolysis) towards pyruvate, the primary precursor for valine. nih.gov

Relieving Feedback Inhibition: Introducing mutations in the key enzyme acetohydroxyacid synthase (ilvB, ilvN) to make it insensitive to feedback inhibition by L-valine. nih.govpnas.org

Deleting Competing Pathways: Knocking out genes that divert precursors away from valine synthesis, such as those leading to L-isoleucine (ilvA) or pantothenate (panB). pnas.org

Cofactor Engineering: Modifying enzymes to use the more abundant NADH cofactor instead of NADPH. nih.gov

| Organism | Key Engineering Strategies | Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|

| C. glutamicum | Strengthened glycolysis; relieved feedback inhibition; promoter engineering; cofactor engineering (NADPH to NADH). | 110.0 | 0.51 g/g | nih.gov |

| C. glutamicum | Mutant acetohydroxy acid synthase; cofactor-balanced pathway; attenuated TCA cycle; biosensor-based dynamic regulation. | 103.0 | 0.35 g/g glucose | nih.gov |

| E. coli | Deletion of ilvA, leuA, panB; overexpression of feedback-resistant ilvBN; overexpression of lrp and ygaZH regulators/transporters. | ~2.8 | 0.378 g/g glucose | pnas.org |

Structural and Conformational Investigations of O Methyl L Seryl L Valine

Detailed Analysis of the Peptide Bond Conformation and Potential Non-Planarity

The planarity of the peptide bond is a foundational concept in protein and peptide structure, arising from the partial double-bond character of the C-N bond. wisc.edu However, significant deviations from planarity are observed in high-resolution protein structures and small peptides. nih.gov In the case of the parent dipeptide, L-seryl-L-valine, crystallographic studies have revealed a remarkable instance of non-planarity. researchgate.net

The crystal structure of L-seryl-L-valine shows a Cα—C′—N—Cα (ω) torsion angle of 157.37 (15)°. researchgate.netresearchgate.net This represents a substantial deviation from the ideal 180° of a planar trans peptide bond and is noted as one of the most significant deviations from planarity recorded for a small, linear peptide. researchgate.net Such distortions are not necessarily isolated or merely associated with active sites but can be integral components of a structure, influenced by local and tertiary features. nih.gov Any modification to the main-chain conformation that would force the ω angle closer to 180° would disrupt the existing hydrogen bonds formed by the amide NH group and the serine side-chain hydroxyl group. researchgate.net

The introduction of a methyl group to the serine oxygen in O-Methyl-L-seryl-L-valine would alter the local electronic and steric environment. While direct crystallographic data for the O-methylated dipeptide is not available, this modification would replace the hydroxyl proton with a bulkier, more hydrophobic methyl group. This change affects the side chain's conformational freedom and its potential interactions, which could in turn influence the delicate balance of forces that lead to the pronounced non-planarity observed in the parent molecule.

Table 1: Peptide Bond (ω) Torsion Angle in L-seryl-L-valine

| Parameter | Ideal Planar trans Value | Observed Value in L-seryl-L-valine |

|---|---|---|

| ω (Cα—C′—N—Cα) | 180° | 157.37 (15)° researchgate.netresearchgate.net |

Impact of O-Methylation on Local Backbone and Side-Chain Conformations

The side chain of serine plays a crucial role in determining the secondary structure of polypeptides due to its ability to form hydrogen bonds. kyoto-u.ac.jp The hydroxyl group can act as both a hydrogen bond donor and acceptor, stabilizing structures such as turns and helices. kyoto-u.ac.jprsc.org The O-methylation of the serine residue in this compound fundamentally alters this capability by eliminating the hydroxyl proton, thereby removing its function as a hydrogen bond donor. rsc.org

This modification has two primary consequences:

Loss of Hydrogen-Bonding Capacity: The inability of the O-methylated serine to donate a hydrogen bond disrupts local secondary structures that rely on such interactions for stability.

Increased Steric Hindrance: The addition of a methyl group introduces more steric bulk than the original hydroxyl hydrogen. This increased size can restrict the conformational freedom of both the side chain and the peptide backbone, similar to how the methyl group in threonine leads to greater conformational restriction compared to serine. nih.govfrontiersin.orgharvard.edu

While N-methylation of the peptide backbone is known to disfavor α-helical conformations by restricting the accessible Ramachandran space, O-methylation of a side chain primarily impacts the side-chain rotamer preferences, which subsequently influences the backbone dihedral angles (φ, ψ). rsc.org Therefore, the O-methyl-L-serine moiety is expected to induce specific, though different, conformational constraints compared to its unmodified counterpart, potentially favoring alternative secondary structures or turn motifs.

The conformational preferences of amino acid residues are present even in short dipeptides and are influenced by the nature of the side chain. researchgate.netacs.orgnih.gov Vibrational spectroscopy studies on valine dipeptides in aqueous solution indicate a distinct conformational population distribution compared to simpler dipeptides like alanine (B10760859) dipeptide. researchgate.net For valine dipeptides, there is an increased population of the β conformation. researchgate.netacs.orgnih.gov

The bulky, β-branched side chain of valine sterically restricts the rotation around the N-Cα bond, influencing the accessible φ and ψ angles. harvard.edu In the context of the this compound dipeptide, the conformational landscape of the L-valine residue is further influenced by the preceding O-methylated serine. The size and hydrophobicity of the O-methyl group create a local environment that imposes additional steric constraints, which would modulate the inherent conformational preferences of valine.

Table 2: Conformational Populations of Valine Dipeptide in H₂O Solution Determined by Raman Spectroscopy

| Conformation | Population |

|---|---|

| β | 50% researchgate.net |

| PII | 46% researchgate.net |

| αR | 4% researchgate.net |

Influence of the O-Methyl-L-Serine Moiety on Peptide Secondary Structures

Exploration of this compound as a Design Element for Higher-Order Peptide Structures (e.g., Helical Scaffolds)

The design of peptides with stable, predictable three-dimensional structures often relies on the incorporation of non-proteinogenic or modified amino acids to enforce specific conformations. columbia.edu Methylation is a common strategy to introduce conformational constraints and control the assembly of higher-order structures. nih.govnih.gov For instance, Cα-Methyl-L-valine has been identified as a superior residue for designing right-handed α-helical scaffolds due to its strong intrinsic bias for a particular screw sense. nih.gov

This compound can be considered a valuable dipeptide building block for peptide design for several reasons:

Conformational Restriction: As discussed, the O-methyl group restricts the conformational freedom of the serine residue, which can help to pre-organize the peptide backbone. nih.govrsc.org

Modulation of Hydrophobicity: The methyl group increases the hydrophobicity of the serine side chain, which can be exploited to enhance packing within the hydrophobic core of a folded peptide. columbia.edursc.org

Control of Helical Structures: The combination with a C-terminal L-valine, which itself can influence and control the screw sense of helical peptides, provides a powerful tool for designing helical structures. nih.gov The use of serine-containing linkers has also been associated with the induction of α-helices, an effect that would be modulated by O-methylation. mdpi.com

By strategically placing this dipeptide within a sequence, peptide designers can disrupt or stabilize specific interactions, guide the folding pathway, and create unique structural scaffolds for applications in catalysis or as protein maquettes. columbia.eduresearchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions in Solid and Solution States

Intermolecular forces, particularly hydrogen bonds, are paramount in defining the structure of peptides in both solid and solution states. nih.govlibretexts.org The crystal structure of the parent dipeptide, L-seryl-L-valine, is characterized by an extensive network of hydrogen bonds that organizes the molecules into layers. researchgate.netresearchgate.net In this network, the serine hydroxyl group and the amide nitrogen atom act as crucial hydrogen bond donors. researchgate.net Furthermore, the hydrophobic valine side chains participate in aggregation, stacking to form distinct columns within the crystal lattice. researchgate.net

The O-methylation of the serine residue in this compound introduces profound changes to these interaction patterns:

In Solution: In an aqueous environment, the loss of the serine hydroxyl group reduces the dipeptide's ability to form hydrogen bonds with water molecules. The introduction of the methyl group increases the molecule's lipophilicity and hydrophobic character. rsc.org This altered solvation could lead to an enhanced hydrophobic effect, promoting intermolecular self-association or influencing interactions with other molecules in solution. rsc.org

Table 3: Comparison of Potential Hydrogen Bonding Interactions

| Molecule | Moiety | Donor/Acceptor Capability |

|---|---|---|

| L-seryl-L-valine | Serine Side Chain (-CH₂OH) | Donor & Acceptor researchgate.net |

| Amide Group (-CONH-) | Donor & Acceptor researchgate.net | |

| Terminal Groups (-NH₃⁺, -COO⁻) | Donor & Acceptor mdpi.com | |

| This compound | Serine Side Chain (-CH₂OCH₃) | Acceptor only |

| Amide Group (-CONH-) | Donor & Acceptor | |

| Terminal Groups (-NH₃⁺, -COO⁻) | Donor & Acceptor |

Biochemical and Biological Research Perspectives of O Methyl L Seryl L Valine

Role as a Building Block in the Construction of Bioactive Peptides and Peptidomimetics

The strategic incorporation of modified amino acids, such as O-Methyl-L-seryl-L-valine, is a cornerstone in the design of novel bioactive peptides and peptidomimetics. researchgate.netmdpi.com These synthetic analogs of natural peptides are engineered to exhibit enhanced therapeutic properties, including increased stability, bioavailability, and receptor selectivity. researchgate.net The methylation of the serine residue in this compound introduces a critical alteration that can profoundly influence the resulting peptide's characteristics.

One of the primary advantages of using O-methylated amino acids is the enhanced resistance to enzymatic degradation. researchgate.netresearchgate.net Peptidases, enzymes that cleave peptide bonds, often have specific recognition sites. The presence of a methyl group can sterically hinder the approach of these enzymes, thereby prolonging the peptide's half-life in biological systems. nih.govacs.org This increased stability is a crucial factor for the development of orally administered peptide-based drugs. nih.gov

Furthermore, the methyl group can modulate the conformational properties of the peptide backbone. mdpi.com This can lead to the stabilization of specific secondary structures, such as β-turns, which are often critical for receptor binding and biological activity. nih.gov By influencing the peptide's three-dimensional shape, O-methylation can fine-tune its interaction with biological targets, potentially leading to increased potency and selectivity.

The synthesis of peptidomimetics often involves the use of non-proteinogenic amino acids like this compound to create structures that mimic the essential features of a natural peptide while possessing improved pharmacological profiles. researchgate.netnih.gov These efforts are central to the discovery of new therapeutic agents for a wide range of diseases. researchgate.net

Studies on the Recognition and Processing of O-Methylated Dipeptides by Biological Systems

The modification of peptides, such as through O-methylation, is a key strategy to enhance their stability against enzymatic breakdown. nih.govacs.org Peptidases are enzymes that specifically break down peptides, and their action can limit the therapeutic efficacy of peptide-based drugs. The introduction of a methyl group, as in this compound, can significantly alter the peptide's susceptibility to these enzymes.

Studies have shown that N-methylation, a similar modification, can confer resistance to enzymatic degradation. researchgate.netmdpi.com This resistance is often attributed to steric hindrance, where the methyl group physically blocks the peptidase from accessing the peptide bond. nih.gov For instance, N-methylation of the amide bond adjacent to a cleavage site has been found to be more effective in preventing hydrolysis than methylation at the cleavage site itself. mdpi.com

The stability of modified peptides is often assessed by incubating them with simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which contain relevant peptidases like pepsin and trypsin. nih.gov For example, the natural peptide oxytocin (B344502) is rapidly degraded in SIF, with a half-life of only a few minutes. However, chemical modifications, including methylation, have been shown to increase its half-life to several hours. acs.org

Table 1: Stability of Peptides in Simulated Intestinal Fluid (SIF)

| Peptide | Modification | Half-life in SIF | Reference |

|---|---|---|---|

| Oxytocin (OT) | None | 8 ± 1 min | nih.gov |

| (Cα-Me)Leu⁸OT | Cα-methylation | 4.4 ± 0.3 h | acs.org |

| (β³-homo)Leu⁸OT | β³-homo amino acid | 3.6 ± 0.1 h | acs.org |

| (Nα-Me)Gly⁹OT | Nα-methylation | 2.9 ± 0.1 h | acs.org |

The cellular uptake of amino acids and small peptides is a complex process mediated by a variety of specific transport proteins. researchgate.net These transporters are essential for providing cells with the building blocks for protein synthesis and other metabolic functions. creative-proteomics.com The modification of dipeptides, such as through O-methylation in this compound, can influence their interaction with these transport systems.

Mammalian cells possess a multitude of amino acid transport systems with overlapping specificities. researchgate.net For instance, some systems are specific for neutral amino acids, while others transport basic or acidic amino acids. nih.gov Di- and tripeptides are primarily transported by the peptide transporters PEPT1 and PEPT2. nih.gov These transporters are known to have broad substrate specificity.

Studies on O-methylated compounds suggest they can be recognized by cellular transport systems. For example, O-methyl-serine dodecylamide hydrochloride (MSDH), a lysosomotropic detergent, is taken up by cells via endocytosis. mdpi.com Furthermore, O-methyl esters of phenolic amides have been shown to be transported into cells, where they are then biotransformed into their parent compounds. benthamdirect.com This suggests that the O-methyl group can be compatible with cellular uptake mechanisms.

The transport of modified dipeptides can be influenced by factors such as pH. For example, the uptake of certain dipeptide-like compounds is pH-dependent. nih.govbenthamdirect.com The specific transporters involved in the uptake of this compound would need to be experimentally determined, but it is plausible that it could be a substrate for one or more of the known amino acid or peptide transporters. The efficiency of this transport would be a key determinant of its biological activity.

Enzymatic Hydrolysis and Stability Profiles by Peptidases

Investigation of this compound in Metabolic Pathways and Biological Signalling (Hypothetical or Analogous Research)

While direct research on the metabolic fate and signaling roles of this compound is limited, we can infer potential pathways and functions based on analogous research into methylated amino acids and peptides. Methylation is a fundamental biological process that plays a crucial role in regulating cellular activities, including protein function and signal transduction. creative-proteomics.comnih.gov

Amino acids are not only the building blocks of proteins but also serve as precursors for a wide array of signaling molecules and are central to energy metabolism. creative-proteomics.comnih.gov The introduction of a methyl group, as seen in this compound, could potentially alter its metabolic processing. For instance, the degradation of the essential amino acid methionine involves its conversion to S-adenosylmethionine (SAM), the primary methyl donor in the cell, followed by a series of reactions that ultimately lead to the production of energy or other metabolites. nih.govnih.gov It is conceivable that this compound could be metabolized through pathways that recognize methylated compounds, although the specific enzymes involved would need to be identified.

Protein methylation, a key post-translational modification, influences protein-protein interactions and signaling pathways. creative-proteomics.comwikipedia.org Methylated proteins are recognized by specific "methyl reader" domains, which then trigger downstream cellular events. creative-proteomics.com While this compound is a dipeptide, it is plausible that if incorporated into a larger peptide or protein, the O-methylated serine could influence its recognition by other proteins and thus modulate signaling cascades.

Furthermore, some modified amino acids can act as antagonists or inhibitors of metabolic enzymes. For example, O-methylthreonine, an analog of isoleucine, has been shown to inhibit the growth of Escherichia coli by interfering with isoleucine metabolism. ebi.ac.uk It is therefore possible that this compound could exert biological effects by competing with natural amino acids or peptides for binding to enzymes or receptors, thereby modulating their activity.

Future research could explore whether this compound or peptides containing this modification can influence known signaling pathways regulated by methylation, such as those involved in chromatin remodeling or the regulation of transcription factors. creative-proteomics.com

Theoretical Considerations for Protein-Ligand Interactions Involving O-Methylated Amino Acids

The interaction between a protein and a ligand is a highly specific process governed by a combination of factors including shape complementarity, electrostatics, and the formation of non-covalent bonds such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The introduction of a methyl group, as in an O-methylated amino acid like O-methyl-L-serine within the dipeptide this compound, can significantly influence these interactions.

From a theoretical standpoint, the methyl group adds hydrophobicity to the amino acid side chain. This can lead to more favorable binding within a hydrophobic pocket of a protein's active site. nih.gov The transfer of a methyl group from a solvent-exposed state on a ligand to a nonpolar region within a protein can contribute favorably to the binding free energy. nih.gov

The presence of the methyl group can also alter the hydrogen bonding capacity of the original hydroxyl group in serine. While the oxygen atom in the O-methyl group can still act as a hydrogen bond acceptor, it can no longer function as a hydrogen bond donor. This change can have a profound impact on the binding orientation and affinity of the ligand. wikipedia.org

Table 2: Common Protein-Ligand Interactions

| Interaction Type | Description | Key Amino Acid Residues Involved |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Glu, Asn, Gln, Ser, Thr, Tyr, His, Arg, Lys |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| Ionic Interactions (Salt Bridges) | Electrostatic attraction between oppositely charged ions. | Asp, Glu (negative); Lys, Arg, His (positive) |

| C-H···π Interactions | A weak interaction between a C-H bond and a π-system (e.g., an aromatic ring). | Phe, Tyr, Trp, His |

Advanced Analytical Methodologies for O Methyl L Seryl L Valine Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating O-Methyl-L-seryl-L-valine from other components. The choice of technique is dictated by the analytical goal, whether it is for routine analysis or for the critical assessment of stereoisomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of protected peptide segments like this compound. nih.gov The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation and resolution.

Reversed-phase HPLC (RP-HPLC) is the most common modality. In this technique, a non-polar stationary phase is used with a polar mobile phase. For protected dipeptides, C18 and C4 columns are frequently employed. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile, with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govimperial.ac.uk

A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to separate peptides with varying hydrophobicities. researchgate.netimperial.ac.uk The retention of protected peptides in RP-HPLC is mainly influenced by their hydrophobicity rather than their molecular mass. nih.gov Detection is often performed using UV absorbance, typically at 220 nm for the peptide bond or 280 nm if an aromatic protecting group is present, coupled with on-line electrospray ionization-mass spectrometry (ESI-MS). researchgate.netimperial.ac.uk

Table 1: Typical RP-HPLC Parameters for Protected Dipeptide Analysis

| Parameter | Typical Setting | Purpose |

| Stationary Phase | C18 or C4 silica (B1680970) gel | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA | Organic modifier to elute the compound. |

| Elution Mode | Linear Gradient | Ensures separation of compounds with a range of polarities. |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV (220 nm) and/or ESI-MS | Quantifies and identifies the eluted compound. |

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is critical, as the presence of other stereoisomers (e.g., D-Ser-L-Val, L-Ser-D-Val) can significantly impact its biological or chemical properties. Chiral chromatography is the definitive method for this purpose.

Separation can be achieved directly or indirectly.

Direct methods utilize a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. For amino acids and small peptides, CSPs based on macrocyclic glycopeptides (e.g., vancomycin), crown ethers, or zwitterionic selectors are effective. chiraltech.comnih.gov Zwitterionic CSPs are particularly designed for separating zwitterionic molecules like amino acids and small peptides. chiraltech.com

Indirect methods involve pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. researchgate.net These diastereomeric pairs have different physical properties and can be separated on standard achiral RP-HPLC columns (e.g., C8 or C18). researchgate.net

The choice of mobile phase, often a mix of an organic modifier and a buffer, and its pH can significantly influence the separation selectivity. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is typically coupled with liquid chromatography (LC-MS).

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₉H₁₈N₂O₄), distinguishing it from other compounds with the same nominal mass. For instance, LC/MS Q-TOF systems are used for the metabolomic investigation of amino acids and dipeptides, where accurate mass is critical for identification. nih.gov

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of a peptide. In an MS/MS experiment, the precursor ion corresponding to this compound is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed.

Cleavage of the peptide amide bond is the most common fragmentation pathway, producing a series of b and y ions. diva-portal.org

b-ions contain the N-terminus of the peptide.

y-ions contain the C-terminus of the peptide.

For this compound, the observation of a y₁ ion corresponding to protonated valine and a b₁ ion corresponding to the O-methyl-serine residue would confirm the sequence as Ser-Val. The fragmentation pattern provides definitive structural proof. diva-portal.org

Table 2: Predicted Key MS/MS Fragments for [this compound+H]⁺ (Note: m/z values are monoisotopic and calculated based on the structure)

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | Structure | Predicted m/z |

| 219.1339 | y₁ | H-Val-OH + H⁺ | 118.0863 |

| 219.1339 | b₁ | O-Me-Ser- + H⁺ | 118.0706 |

| 219.1339 | b₂ | O-Me-Ser-Val-CO + H⁺ | 201.1234 |

Derivatization Strategies for Enhanced Detection and Quantification in LC-MS/MS

For enhanced sensitivity and improved chromatographic behavior, chemical derivatization can be employed prior to LC-MS/MS analysis. jst.go.jpnih.gov Many dipeptides can be challenging to analyze due to poor retention on reversed-phase columns or low ionization efficiency. nih.gov

Derivatization strategies aim to:

Introduce a readily ionizable group: This enhances the signal in the mass spectrometer.

Increase hydrophobicity: This improves retention on RP-HPLC columns.

Provide characteristic fragment ions: This aids in identification and quantification.

Common derivatizing agents for peptides include:

Dansyl chloride (Dns-Cl): Reacts with the primary amine of the N-terminal serine, improving chromatographic separation and providing characteristic fragments for annotation. nih.gov

Phenyl isocyanate (PIC): Reacts with the free amino group under mild conditions, and the resulting derivatives show specific cleavage patterns in CID that can be used for analysis. jst.go.jp

Isobutyl chloroformate: Reacts to form carbamate (B1207046) derivatives that alter fragmentation patterns, enabling more detailed structural elucidation. nih.govwiley.com

These strategies are particularly useful when analyzing low-abundance dipeptides in complex biological matrices. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic-level structure of molecules in solution. slideshare.net For a dipeptide like this compound, ¹H and ¹³C NMR would provide critical information. The chemical shifts of the proton and carbon nuclei would reveal their local electronic environments, influenced by the peptide backbone and the specific side chains of O-methylserine and valine.

Key insights from an NMR analysis would include:

Proton Environments: Distinct signals would be expected for the amide (NH) proton, the α-protons of each amino acid residue, the protons of the valine side chain (isopropyl group), and the serine-derived methylene (B1212753) (CH₂) and O-methyl (OCH₃) groups.

Coupling Constants: Spin-spin coupling between adjacent protons would provide data on dihedral angles, helping to define the backbone and side-chain conformations.

2D NMR Techniques: Advanced experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all proton and carbon signals and unambiguously connecting the atoms within the molecule. For instance, an HMBC experiment would show a correlation between the carbonyl carbon of the serine residue and the amide proton of the valine residue, confirming the peptide bond.

Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would identify protons that are close in space, providing crucial distance restraints for calculating the three-dimensional structure of the dipeptide in solution. gu.se

Despite the power of this technique, specific, published NMR data tables detailing the chemical shifts and coupling constants for this compound are not available in the reviewed literature.

X-ray Crystallography for Crystalline State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. nih.gov This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles.

For this compound, a successful crystallographic analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal's unit cell. researchgate.net

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates for every non-hydrogen atom in the molecule.

Intermolecular Interactions: The analysis would show how individual dipeptide molecules pack together in the crystal, revealing intermolecular hydrogen bonds and van der Waals interactions.

A search of crystallographic databases did not yield a crystal structure for this compound. For comparison, the related dipeptide L-seryl-L-valine has been studied, revealing a significant deviation from planarity in its peptide bond. researchgate.net However, no such specific data is publicly documented for the O-methylated derivative.

Spectroscopic Techniques for Conformational Analysis (e.g., Electronic Circular Dichroism)

Electronic Circular Dichroism (ECD) spectroscopy is a type of absorption spectroscopy that uses circularly polarized light to investigate the secondary structure and conformational properties of chiral molecules like peptides. nih.gov The differential absorption of left- and right-handed circularly polarized light is sensitive to the spatial arrangement of the peptide chromophores (primarily the amide bonds) and can distinguish between different secondary structures such as α-helices, β-sheets, turns, and random coils. subr.edu

An ECD analysis of this compound in solution would provide insights into its preferred conformation. researchgate.net The resulting spectrum, a plot of molar ellipticity versus wavelength, would exhibit characteristic positive and negative bands. For a short, flexible dipeptide, the spectrum might indicate a propensity for a particular type of turn structure or a more disordered, random coil-like ensemble of conformations. nih.gov The study of how the ECD spectrum changes with solvent polarity or temperature could further elucidate the conformational stability and dynamics of the molecule. subr.edu

While ECD is a powerful tool for studying peptide conformation, published ECD spectra specifically for this compound are not available. Studies on related peptides have utilized ECD to establish preferences for specific helical conformations, demonstrating the utility of the technique. nih.gov

Theoretical and Computational Chemistry Studies of O Methyl L Seryl L Valine

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For O-Methyl-L-seryl-L-valine, MD simulations would be instrumental in understanding its flexibility and the different three-dimensional shapes, or conformations, it can adopt in various environments.

The process would involve creating a computational model of the molecule and simulating its movements based on a force field, which is a set of parameters that describe the potential energy of the system. By simulating the molecule's behavior in a solvent, such as water, researchers can observe how it folds and flexes, identifying the most stable and frequently occurring conformations. The stability of these conformations is determined by their potential energy, with lower energy states being more stable. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes in a biological system.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. For this compound, these calculations can provide detailed information about its electron distribution, molecular orbitals, and electrostatic potential.

Methods like Density Functional Theory (DFT) would be used to calculate properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, these calculations can map the electrostatic potential onto the molecule's surface, revealing regions that are electron-rich (negatively charged) or electron-poor (positively charged). This information is vital for predicting how the molecule will interact with other polar molecules and for understanding its role in chemical reactions.

In Silico Prediction of this compound Interactions with Model Biological Systems

In silico methods, which are computational approaches to biological and chemical analysis, can be used to predict how this compound might interact with biological targets. One of the primary techniques in this area is molecular docking.

In a molecular docking study, a 3D model of this compound would be computationally "docked" into the binding site of a target protein. The docking algorithm would then predict the preferred orientation of the dipeptide in the binding site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. This can help to identify potential biological targets for the molecule and to understand the specific interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. These predictions are valuable for drug discovery and for elucidating the potential biological functions of the molecule.

Computational Approaches to Stereochemical Analysis and Isomer Differentiation

This compound is a chiral molecule, meaning it has stereoisomers—molecules with the same chemical formula but different spatial arrangements of atoms. Computational methods are essential for analyzing and differentiating these isomers.

Techniques such as calculating the vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra can be used to distinguish between different stereoisomers. These computational spectra can then be compared with experimental data to determine the absolute configuration of the molecule. Additionally, computational modeling can be used to assess the relative stabilities of different isomers and to understand how their different 3D structures might lead to different biological activities.

Future Research Directions and Research Translational Potential

Exploration of O-Methyl-L-seryl-L-valine as a Mimetic or Surrogate in Peptide Design

The strategic incorporation of modified amino acids is a cornerstone of modern peptide and peptidomimetic drug design. This compound offers unique advantages in this arena due to the O-methylation of the serine residue. This modification can significantly influence the peptide's conformational properties, proteolytic stability, and receptor-binding affinity.

Future research will likely focus on:

Conformational Control: Investigating how the O-methyl group restricts the rotational freedom of the serine side chain, thereby pre-organizing the peptide backbone into specific secondary structures like β-turns or helical motifs. nih.gov This can lead to the design of peptides with enhanced biological activity and selectivity. nih.gov

Enhanced Stability: The methylation of the serine hydroxyl group has been shown to prevent peptide bond cleavage adjacent to the serine residue, a common degradation pathway. nih.govresearchgate.net This increased resistance to proteolysis is a critical attribute for developing peptide-based therapeutics with improved pharmacokinetic profiles. nih.gov

Modulation of Bioactivity: Exploring how the subtle change from a hydroxyl to a methoxy (B1213986) group impacts interactions with biological targets. This could involve creating libraries of this compound-containing peptides to screen for novel agonists or antagonists of receptors and enzymes. nih.gov

The development of peptidomimetics based on this dipeptide could lead to a new class of therapeutics with improved efficacy and stability. nih.gov

Development of this compound-based Probes for Biochemical Investigations

Understanding complex biological processes often requires the use of specialized chemical probes to track and perturb molecular interactions. nih.govacs.org this compound can serve as a valuable scaffold for the creation of such probes.

Key areas for future development include:

Probing Enzyme Activity: Designing probes where the O-methyl group is replaced with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag). These probes could be used to identify and characterize enzymes that recognize and modify serine residues within peptides.

Investigating Protein-Protein Interactions: Incorporating this compound into peptides that are known to participate in specific protein-protein interactions. The O-methyl group can serve as a subtle structural modification to probe the stringency of these interactions.

Cellular Imaging: Developing cell-permeable probes based on the this compound backbone to visualize specific cellular components or processes.

These biochemical tools would provide researchers with new ways to dissect the intricate molecular mechanisms that govern cellular function. acs.org

Integration of this compound into Advanced Material Science Applications

The field of materials science is increasingly turning to peptides as building blocks for the creation of novel biomaterials with tailored properties. nih.govfrontiersin.org The self-assembly of peptides can lead to the formation of hydrogels, nanofibers, and other complex structures with applications in tissue engineering, drug delivery, and biosensing. nih.govmdpi.com

Future research in this area could explore:

Peptide Hydrogels: Investigating the self-assembly properties of peptides containing this compound. The O-methyl group could influence the intermolecular interactions that drive hydrogel formation, leading to materials with unique mechanical and rheological properties. mdpi.comresearchgate.net

Self-Assembling Systems: Designing peptides that incorporate this compound to direct the formation of specific nanostructures, such as nanotubes or vesicles. beilstein-journals.org These structures could be used to encapsulate and deliver therapeutic agents. nih.gov

Bioactive Surfaces: Immobilizing this compound-containing peptides onto material surfaces to create bioactive coatings that can promote cell adhesion or prevent biofouling.

The integration of this dipeptide into advanced materials holds the promise of creating sophisticated systems with a wide range of biomedical and biotechnological applications. nih.gov

Further Mechanistic Investigations into O-Methylation Enzymes and Pathways Affecting Peptide Modifications

The biological O-methylation of amino acid residues within peptides is a critical post-translational modification that is not yet fully understood. creative-proteomics.comfrontiersin.org Further research into the enzymes and pathways responsible for this modification is essential for a complete understanding of its biological significance.

Future investigations should focus on:

Identifying and Characterizing Methyltransferases: Searching for and characterizing the specific enzymes (methyltransferases) that catalyze the O-methylation of serine residues in peptides. nih.govacs.org This would involve both in vitro and in vivo studies to determine their substrate specificity and kinetic parameters. nih.govacs.org

Elucidating Regulatory Pathways: Investigating the cellular signaling pathways that regulate the activity of these methyltransferases. Understanding how O-methylation is controlled will provide insights into its role in normal physiology and disease.

Exploring the "Methylome": Expanding our knowledge of the full complement of methylated proteins and peptides within a cell (the "methylome"). This will help to uncover the diverse functional roles of this important modification.

A deeper understanding of the enzymatic machinery behind peptide O-methylation will not only advance our fundamental knowledge of cell biology but also provide new targets for therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.